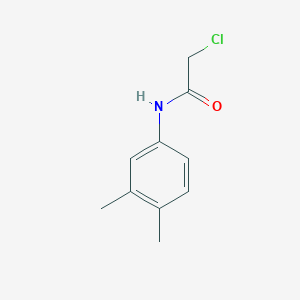

2-chloro-N-(3,4-dimethylphenyl)acetamide

Beschreibung

Significance of the Chloroacetamide Moiety in Synthetic Chemistry

The chloroacetamide moiety is a valuable functional group in synthetic organic chemistry due to its inherent reactivity. The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions. nbinno.com This allows for the introduction of a wide range of functionalities by reacting chloroacetamides with various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.net This reactivity is fundamental to the construction of diverse molecular architectures.

Furthermore, the chloroacetamide group can be used to add an acetamide (B32628) functional group to organic compounds. sciencemadness.org This is a crucial transformation in the synthesis of many biologically active molecules and materials. The versatility of the chloroacetamide moiety makes it a key component in the toolbox of synthetic chemists for creating novel compounds with desired properties. nbinno.comresearchgate.net

Overview of N-Substituted Acetamides in Academic Inquiry

N-substituted acetamides are a broad class of compounds that have garnered significant attention in academic research due to their diverse biological activities. nih.gov These compounds have been investigated for a wide range of potential applications, including as analgesic, anti-inflammatory, anticonvulsant, and antimicrobial agents. nih.govarchivepp.comrjptonline.org The biological efficacy of these molecules can be fine-tuned by varying the substituent on the nitrogen atom, leading to extensive structure-activity relationship studies.

Recent research has focused on designing and synthesizing novel N-substituted acetamide derivatives as promising therapeutic candidates. For instance, new derivatives have been explored as potent P2Y14R antagonists for the potential treatment of inflammatory diseases like gout. nih.govacs.org The adaptability of the N-substituted acetamide scaffold allows for its use in developing prodrugs to improve the pharmacokinetic properties of existing drugs. archivepp.com

Contextualization of 2-chloro-N-(3,4-dimethylphenyl)acetamide within Aromatic Amide Research

The synthesis of this compound is typically achieved through the chloroacetylation of 3,4-dimethylaniline (B50824). researchgate.netijpsr.info This reaction involves treating the corresponding aryl amine with chloroacetyl chloride. researchgate.net Structural analysis of this compound has revealed details about its molecular conformation, including the orientation of the N-H and C=O bonds. nih.gov Such studies contribute to a fundamental understanding of the solid-state chemistry of aromatic amides, which is crucial for designing new materials and pharmaceuticals with specific properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 2564-04-7 scbt.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C10H12ClNO nih.govscbt.com |

| Molecular Weight | 197.66 g/mol nih.govscbt.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 8.3672 (9) nih.gov |

| b (Å) | 9.8076 (9) nih.gov |

| c (Å) | 12.409 (1) nih.gov |

| α (°) | 95.415 (8) nih.gov |

| β (°) | 96.492 (9) nih.gov |

| γ (°) | 97.767 (9) nih.gov |

| Volume (ų) | 996.26 (16) nih.gov |

| Z | 4 nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHKJXKFJYKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280642 | |

| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-04-7 | |

| Record name | 2564-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide a non-destructive means to probe the molecular structure, identify functional groups, and confirm the molecular weight of a compound.

While specific experimental spectra for 2-chloro-N-(3,4-dimethylphenyl)acetamide are not widely published, the expected chemical shifts in ¹H and ¹³C NMR spectroscopy can be predicted based on the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) group, the two methyl (CH₃) groups, and the amide (NH) proton. The aromatic protons would appear as a set of multiplets in the typical aromatic region (~7.0-7.5 ppm). The two methyl groups on the phenyl ring, being in slightly different electronic environments, would likely appear as two singlets. The methylene protons adjacent to the chlorine atom and the carbonyl group would be observed as a singlet, shifted downfield due to the electron-withdrawing effects of these groups. The amide proton typically appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This includes the carbonyl carbon, the carbons of the aromatic ring, the two methyl carbons, and the methylene carbon. The carbonyl carbon signal is characteristically found significantly downfield.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~7.0 - 7.5 | Multiplet |

| Amide NH | Variable, broad | Singlet |

| Methylene CH₂ | ~4.2 | Singlet |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~165 |

| Aromatic C | ~120 - 140 |

| Methylene C-Cl | ~43 |

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions are expected for the N-H bond, the C=O (amide I) bond, and the C-N bond. The N-H stretching vibration typically appears as a sharp peak in the region of 3250-3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum, expected around 1660-1680 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region.

Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3250 - 3300 |

| Amide | C=O Stretch (Amide I) | 1660 - 1680 |

| Amide | N-H Bend (Amide II) | 1530 - 1550 |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂ClNO, giving it a molecular weight of approximately 197.66 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 197. An isotopic peak (M+2) at m/z 199, with about one-third the intensity of the M⁺ peak, would be characteristic of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the cleavage of the C-C bond adjacent to the carbonyl group or the loss of the chloromethyl radical.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the triclinic crystal system with the space group P-1. nih.gov The asymmetric unit of the structure contains two independent molecules. nih.gov The lattice parameters determined at 299 K are detailed in the table below. nih.gov

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.3672 (9) Å |

| b | 9.8076 (9) Å |

| c | 12.409 (1) Å |

| α | 95.415 (8)° |

| β | 96.492 (9)° |

| γ | 97.767 (9)° |

| Volume (V) | 996.26 (16) ų |

| Z | 4 |

Data from Gowda et al. (2009). nih.gov

The solid-state conformation of this compound reveals specific orientations of the amide functional group relative to the rest of the molecule. In both of the independent molecules found in the asymmetric unit, the conformation of the C=O bond is anti to the N-H bond. nih.gov This arrangement is a common feature in related acetanilide (B955) structures. nih.gov

Interestingly, the orientation of the N-H bond differs between the two independent molecules relative to the phenyl ring substituents. In one molecule, the conformation of the N-H bond is syn to the meta-methyl substituent. nih.gov In the other molecule, the conformation is anti to the same group. nih.gov The two independent molecules are linked into chains parallel to the b-axis through intermolecular N-H···O hydrogen bonding. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, Crystal Packing)

The crystal structure of this compound is characterized by specific intermolecular interactions that dictate its supramolecular assembly. The asymmetric unit of the triclinic crystal system contains two independent molecules, designated as Molecule A and Molecule B. nih.gov A key feature of the crystal packing is the formation of molecular chains through intermolecular hydrogen bonds.

The primary interaction governing the supramolecular structure is the N—H⋯O hydrogen bond. nih.govresearchgate.net These bonds link the two independent molecules, creating chains that extend parallel to the b-axis of the unit cell. nih.gov This ordered arrangement is a common motif in related acetanilide structures. researchgate.net

The conformation of these two independent molecules displays a notable difference. In one molecule, the N—H bond is oriented syn to the meta-methyl group on the aromatic ring. In the other molecule, this conformation is anti. nih.gov However, in both molecules, the conformation of the carbonyl (C=O) bond is consistently anti to the N—H bond and to the methylene hydrogen atoms in the side chain. nih.gov This conformational arrangement is crucial for facilitating the observed hydrogen-bonding network.

Table 1: Crystal Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3672 (9) |

| b (Å) | 9.8076 (9) |

| c (Å) | 12.409 (1) |

| α (°) | 95.415 (8) |

| β (°) | 96.492 (9) |

| γ (°) | 97.767 (9) |

| Volume (ų) | 996.26 (16) |

Computational Chemistry Approaches to Molecular Structure

Computational methods provide powerful tools for investigating the molecular structure and properties of compounds like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometry and predicting electronic properties. For molecules in this class, DFT calculations are typically performed to obtain the lowest energy structure. nih.gov Studies on analogous compounds, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have utilized functionals like CAM-B3LYP with basis sets such as 6-311G(d,p) to achieve reliable results. nih.gov

When applied to compounds like this compound, DFT can be used to calculate optimal bond lengths and angles. These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography, though slight discrepancies can arise because computational models often simulate an isolated molecule in the gas phase or in a solvent, whereas experimental data reflects the molecule's state within a crystal lattice, subject to intermolecular forces. nih.gov Furthermore, DFT is employed to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

Conformational Landscape Exploration via Computational Methods

The presence of rotatable bonds in this compound allows for multiple conformations. Computational methods are essential for exploring this conformational landscape to identify stable conformers. As observed in the crystal structure, different conformations can coexist, such as the syn and anti arrangement of the N-H bond relative to the ring substituents. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Reaction Mechanisms and Chemical Reactivity

Reactivity Profile of the Chloroacetamide Functional Group

The chloroacetamide group is a versatile and reactive functional group, characterized by an electrophilic carbon atom alpha to both a carbonyl group and a chlorine atom. This arrangement makes it susceptible to attack by a wide range of nucleophiles. researchgate.netresearchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile displacement of the chlorine atom. researchgate.netresearchgate.net

The primary reaction pathway for the chloroacetamide functional group is nucleophilic substitution, where the chlorine atom acts as a leaving group. researchgate.net This transformation is fundamental to the derivatization of this class of compounds.

SN2 Reaction: The reaction with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chegg.com In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond (backside attack). chegg.com This concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Cl bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction of N-(2,6-dimethylphenyl)-chloroacetamide with diethylamine (B46881) to form lidocaine (B1675312) is a well-documented example of this SN2 pathway. chegg.com

Common Nucleophiles: A variety of nucleophiles can participate in this reaction, including those based on oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This reactivity allows for the synthesis of diverse derivatives such as ethers, amines, and thioethers. The versatility of 2-chloroacetamides as building blocks stems from this susceptibility to nucleophilic attack. researchgate.net

The general scheme for the SN2 reaction is presented below:

Figure 1: Generalized SN2 mechanism on a chloroacetamide moiety. Nu: represents the incoming nucleophile.

The stability of the chloroacetamide linkage is sensitive to pH, undergoing hydrolysis under both acidic and basic conditions. The pathways and products of these reactions can differ significantly. researchgate.net

Basic Conditions: Under basic conditions, the hydrolysis of chloroacetamides primarily occurs through an intermolecular SN2 reaction. researchgate.net The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the α-carbon and displacing the chloride ion to yield a hydroxy-substituted derivative. researchgate.net In some cases, cleavage of the amide bond itself can also occur under strong basic conditions. researchgate.net

Acidic Conditions: In acidic media, the reaction is more complex. Acid-mediated hydrolysis can result in the cleavage of both the amide and, if present, ether groups. researchgate.net For 2-chloro-N-(3,4-dimethylphenyl)acetamide, acid hydrolysis would primarily target the amide bond, leading to the formation of 3,4-dimethylaniline (B50824) and chloroacetic acid. The process is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

The following table summarizes the hydrolysis outcomes:

| Condition | Primary Nucleophile | Predominant Mechanism | Primary Product(s) |

| Basic | OH⁻ | SN2 at α-carbon | 2-hydroxy-N-(3,4-dimethylphenyl)acetamide |

| Acidic | H₂O | Nucleophilic Acyl Substitution | 3,4-dimethylaniline + Chloroacetic acid |

Influence of Aryl Substitution on Chemical Reactivity

The nature and position of substituents on the N-aryl ring significantly modulate the reactivity of the chloroacetamide group through electronic and steric effects. researchgate.netrsc.org

Electronic effects refer to the influence of substituents on the electron distribution within the molecule. numberanalytics.com In this compound, the two methyl groups on the phenyl ring play a crucial role.

Inductive Effect: Methyl groups are considered electron-donating groups (EDGs) through the inductive effect. numberanalytics.com They push electron density through the sigma (σ) bonds towards the aromatic ring.

Hyperconjugation: Methyl groups also donate electron density to the π-system of the benzene (B151609) ring via hyperconjugation.

The table below outlines the electronic contributions of the substituents:

| Substituent | Position | Electronic Effect | Influence on Ring |

| Methyl | 3 (meta) | Inductive (+I), Hyperconjugation | Electron-donating |

| Methyl | 4 (para) | Inductive (+I), Hyperconjugation | Electron-donating |

Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of reactants. researchgate.net The positioning of the methyl groups on the phenyl ring is critical.

In this compound, the methyl groups are located at the meta and para positions relative to the amide linkage. This placement results in minimal steric hindrance around the amide nitrogen and the reactive chloroacetyl tail. cymitquimica.com This is in stark contrast to isomers like 2-chloro-N-(2,6-dimethylphenyl)acetamide, where the two ortho-methyl groups create significant steric bulk around the amide bond. cymitquimica.comresearchgate.net This bulk can hinder the approach of nucleophiles to the α-carbon and also restrict the rotation around the phenyl-N bond. Therefore, the 3,4-dimethyl substitution pattern allows for relatively unimpeded access to the electrophilic center of the chloroacetyl group, suggesting a higher reactivity towards nucleophilic substitution compared to its 2,6-disubstituted counterpart. researchgate.netcymitquimica.com

Mechanistic Studies of Derivatization Reactions

Mechanistic studies of derivatization reactions involving N-aryl chloroacetamides consistently point towards the SN2 pathway as the dominant mechanism for the substitution of the chlorine atom. researchgate.netchegg.com The reaction involves a nucleophilic attack on the methylene (B1212753) carbon (CH₂Cl) group. chegg.com The electrophilicity of this carbon is enhanced by the inductive effect of the adjacent carbonyl group and the chlorine atom. The reaction proceeds through a pentacoordinate transition state, ultimately leading to the displacement of the chloride ion. chegg.com This reactivity is the foundation for using N-aryl 2-chloroacetamides as versatile intermediates in the synthesis of a wide array of more complex molecules and heterocyclic systems. researchgate.net

Molecular Interactions and Biochemical Targeting Research

General Principles of Amide-Biological Target Interactions

The amide functional group is a cornerstone in the structure of many biologically active molecules, including a vast number of pharmaceuticals. nih.gov Its prevalence is due to its unique electronic and structural properties that allow for specific and robust interactions with biological targets like proteins and enzymes. nih.gov The stability of the amide bond is a key feature, attributed to resonance that imparts a partial double bond character to the C-N bond. nih.gov This stability is crucial for maintaining the structural integrity of proteins. solubilityofthings.com

The amide group is an excellent participant in hydrogen bonding, one of the most critical non-covalent interactions in biological systems. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov The carbonyl oxygen can accept hydrogen bonds from suitable donors, while the N-H group can donate a hydrogen bond to an appropriate acceptor. nih.gov These interactions are highly directional and play a pivotal role in the specific recognition and binding of amide-containing molecules to their biological targets. The strength and geometry of these hydrogen bonds are fundamental to the stability of protein secondary structures and the affinity of ligands for their binding sites. acs.orgresearchgate.net The ability of the amide group to form these interactions is a primary reason for its ubiquity in drug molecules and biomolecules. nih.govnih.gov

Chloroacetamide Derivatives as Enzyme Modulators

The chloroacetamide moiety is a reactive functional group that can act as an electrophile. This reactivity allows chloroacetamide derivatives to function as enzyme modulators, often through the formation of a covalent bond with nucleophilic residues in the enzyme's active site. nih.govresearchgate.net This mechanism of action is characteristic of a class of inhibitors known as covalent inhibitors. mdpi.comnih.gov

A primary and well-documented target of chloroacetamide herbicides is the very-long-chain fatty acid (VLCFA) elongase system. jst.go.jpnih.gov Specifically, these compounds are potent inhibitors of the condensing enzyme component of this system, often referred to as VLCFA synthase. jst.go.jpnih.gov VLCFAs are essential components of various cellular structures, and their inhibition disrupts plant growth and development. jst.go.jpnih.gov The inhibition of VLCFA synthesis by chloroacetamides is highly specific and can occur at very low concentrations, with I50 values in the nanomolar range. jst.go.jpresearchgate.net This potent inhibition is dependent on the specific chemical structure of the amide. jst.go.jpresearchgate.net

The interaction of chloroacetamide derivatives with their target enzymes, such as VLCFA synthase, can involve both non-covalent and covalent binding events. Initially, the inhibitor may bind non-covalently to the active site, driven by interactions such as hydrogen bonding and lipophilic interactions. nih.govresearchgate.net However, the key to the potent and often irreversible inhibition by chloroacetamides is the subsequent formation of a covalent bond. nih.govresearchgate.net

The chloroacetamide group acts as a "warhead," reacting with a nucleophilic amino acid residue in the enzyme's active site. nih.gov In the case of many condensing enzymes, this key residue is a cysteine. nih.govresearchgate.net The sulfur atom of the cysteine side chain acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an SN2 reaction, leading to the displacement of the chloride ion and the formation of a stable thioether linkage between the inhibitor and the enzyme. mdpi.com This covalent modification of the active site leads to irreversible inactivation of the enzyme. nih.govresearchgate.netnih.gov While the initial binding may be reversible, the formation of the covalent bond renders the inhibition irreversible. nih.govresearchgate.net This covalent binding explains the very low concentrations at which these compounds can exert their inhibitory effects. nih.gov

Computational Studies on Molecular Docking and Binding Affinity

Computational methods, particularly molecular docking, have become invaluable tools for understanding the interactions between small molecules and their biological targets at a molecular level. These studies can predict the binding mode and estimate the binding affinity of a ligand within the active site of a protein.

For chloroacetamide derivatives, molecular docking studies have been employed to investigate their binding to target enzymes like VLCFA synthase. ekb.egekb.eg These studies can help to visualize how the molecule fits into the binding pocket and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding. ekb.eg The results of docking studies often correlate well with experimental data on herbicidal activity, providing insights into the structure-activity relationships of these compounds. ekb.egekb.eg For instance, docking can reveal how different substituents on the phenyl ring of chloroacetamide derivatives influence their binding affinity and, consequently, their inhibitory potency. ekb.egresearchgate.net Such computational approaches are instrumental in the rational design and optimization of new and more effective enzyme inhibitors. researchgate.net

An In-depth Analysis of 2-chloro-N-(3,4-dimethylphenyl)acetamide

The chemical compound this compound is a member of the acetamide (B32628) class of organic molecules. Its structure is characterized by a chloroacetic acid moiety linked to a 3,4-dimethylaniline (B50824) group through an amide bond. This compound and its analogues are of interest in crystallographic and structural chemistry research, primarily focusing on the influence of substitutions on the phenyl ring and the acetamide side chain on their solid-state conformations and intermolecular interactions.

Detailed research into the specific molecular interactions and biochemical targets of this compound is limited in publicly available scientific literature. While the broader class of N-aryl acetamides has been investigated for various biological activities, specific data on this particular compound's binding affinities and protein interactions are not extensively documented.

Currently, there is a lack of specific published research detailing the prediction of binding sites and modes of interaction for this compound with biological macromolecules. Computational studies, such as molecular docking, which are often employed to predict how a small molecule might bind to a protein's active site, have not been specifically reported for this compound. Such studies would typically involve screening the compound against various protein targets to identify potential binding partners and to characterize the nature of the interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Structural studies have, however, provided insight into the molecule's own geometry and intermolecular interactions in its crystalline state. X-ray diffraction analysis has revealed that in the solid state, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds, forming chains. nih.gov The conformation of the N—H bond is reported to be syn to the meta-methyl substituent in the aromatic ring in one of the independent molecules of the asymmetric unit and anti in the other. nih.gov The C=O bond conformation is anti to the N—H bond. nih.gov These structural features would be critical inputs for any future computational modeling aimed at predicting its binding behavior with protein targets.

Experimental ligand-protein interaction profiling for this compound is not well-documented in the scientific literature. Techniques such as affinity chromatography, surface plasmon resonance, or various spectroscopic methods are commonly used to identify and characterize the interactions between a ligand and its protein targets. The absence of such studies for this specific compound means that its biochemical targets and its mechanism of action at a molecular level remain largely unelucidated.

Research on other chloroacetamide derivatives has suggested potential biological activities, but direct extrapolation to this compound is not scientifically rigorous without specific experimental validation. The biological activity of related compounds can be influenced by the substitution pattern on the phenyl ring, which affects properties like lipophilicity and electronic distribution, thereby altering binding affinities and specificities for protein targets.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial activity, abiotic processes contribute to the transformation of 2-chloro-N-(3,4-dimethylphenyl)acetamide in the environment.

Hydrolysis is a significant natural degradation process for organo-chlorine pesticides in soil and groundwater. researchgate.net For chloroacetamide herbicides, hydrolysis can occur under both acidic and basic conditions, while they tend to be more stable at a neutral pH. researchgate.netnih.gov Base-catalyzed hydrolysis often proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where the chlorine atom is replaced by a hydroxide (B78521) ion. acs.org Acid-mediated hydrolysis can lead to the cleavage of both the amide and ether groups. acs.org The rate of hydrolysis can be influenced by the specific chemical structure of the chloroacetamide. acs.org

Photodegradation, or the breakdown of chemicals by light, is another important abiotic process, particularly in shallow, clear waters. epa.gov Chloroacetanilide herbicides can undergo direct photolysis when exposed to ultraviolet (UV) radiation. mdpi.comnih.gov The presence of other substances in the water, such as humic acids, can either enhance or inhibit the rate of photolysis. nih.gov Advanced oxidation processes, which involve the generation of highly reactive radicals, can also significantly accelerate the degradation of these herbicides in water. rsc.org It is important to note that while photolysis can reduce the concentration of the parent herbicide, some of the resulting degradation products may be more toxic than the original compound. mdpi.comnih.gov

Table 2: Names of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetochlor (B104951) |

| Alachlor (B1666766) |

| Butachlor |

| Metolachlor (B1676510) |

| Propachlor (B1678252) |

| 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) (CDEPA) |

| 2,6-diethylaniline |

| 7-ethylindoline |

| N-(2,6-diethylphenyl) formamide |

| 2-chloro-N-(2-methyl-6-ethylphenyl) acetamide (CMEPA) |

| Ethane sulfonic acid (ESA) |

Persistence and Environmental Mobility Research

The environmental persistence and mobility of a chemical compound are critical factors in assessing its potential environmental impact. For this compound, specific research on its persistence and mobility is limited. However, by examining data from structurally similar chloroacetamide herbicides, it is possible to infer its likely behavior in the environment. Chloroacetamide herbicides, as a class, are known for their widespread use and have been the subject of numerous environmental fate studies. proquest.com

Research indicates that the environmental behavior of chloroacetamides is influenced by factors such as soil type, organic matter content, pH, and microbial activity. agriculturejournals.cz Generally, these compounds are considered to have moderate to high mobility in soil, which can lead to the potential for groundwater contamination. acs.orgresearchgate.net Their persistence can vary, with degradation occurring through both microbial and abiotic pathways. cambridge.org

Detailed Research Findings

Studies on analogous chloroacetamide herbicides provide insights into the potential environmental fate of this compound. For instance, herbicides like acetochlor and metolachlor, which share the chloroacetamide functional group, have been extensively studied.

Persistence:

The persistence of chloroacetamide herbicides in soil is variable. For example, the degradation rate of alachlor and propachlor has been found to be greater in soils with higher moisture content. cambridge.org The persistence of metolachlor is generally considered to be greater than that of alachlor and propachlor under field conditions. cambridge.org Hydrolysis is a potential degradation pathway for chloroacetamide herbicides, with half-lives at neutral pH ranging from weeks to years for different compounds. uiowa.edu Reductive dechlorination has also been identified as a transformation pathway in the presence of minerals like iron pyrite. proquest.com

Mobility:

The mobility of chloroacetamide herbicides in soil is largely governed by their sorption to soil organic matter. agriculturejournals.cz Compounds in this class are anticipated to be mobile in soils and readily transported into aqueous systems. acs.org For example, dichlormid (B166021) and furilazole (B1662145) have been shown to be at least as mobile in soils as the active ingredients they are often paired with, such as acetochlor and metolachlor. acs.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict mobility. While specific Koc values for this compound are not available, values for other chloroacetamides suggest a potential for leaching. For instance, acetochlor has reported Freundlich sorption coefficient (Kfs) values ranging from 0.71 to 6.58 mg(1–1/n)·l(1/n)/kg in various soil horizons, with sorption positively correlated with organic carbon content. agriculturejournals.cz

The following interactive data table summarizes the environmental fate properties of several analogous chloroacetamide herbicides, which can be used to estimate the potential persistence and mobility of this compound.

Advanced Research Applications of 2 Chloro N 3,4 Dimethylphenyl Acetamide Derivatives

Utilization in Chemical Synthesis as Key Intermediates

The chemical structure of 2-chloro-N-(3,4-dimethylphenyl)acetamide and its analogues makes them highly valuable as intermediates in organic synthesis. The presence of a reactive chlorine atom on the acetyl group allows for facile nucleophilic substitution, enabling the construction of more elaborate molecules. researchgate.net This reactivity is fundamental to their role as precursors and building blocks in various synthetic pathways.

N-aryl 2-chloroacetamides, including this compound, are pivotal starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The reactivity of the chlorine atom facilitates its replacement by nucleophiles, which can be followed by intramolecular cyclization to form various ring systems. researchgate.net For instance, these chloroacetamide derivatives can be used to synthesize heterocycles such as imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net The synthesis of thieno[2,3-b]pyridines, another class of nitrogen-containing heterocycles, has been achieved by reacting chloroacetyl derivatives with 2-mercaptonicotinonitrile (B1308631) derivatives. acs.org This versatility makes them essential precursors for creating compounds with potential biological activity, as heterocyclic motifs are common in pharmaceuticals. ontosight.airesearchgate.net

Beyond heterocycles, these chloroacetamide derivatives serve as foundational building blocks for assembling more complex organic molecules. They are employed in multi-step syntheses to introduce the N-(3,4-dimethylphenyl)acetamido moiety into a larger molecular framework. For example, 2-chloro-N-arylacetamides have been used to prepare organochalcogen compounds by reacting them with sodium hydrogen selenide. ekb.eg The chloroacetyl group can react with various nucleophiles (containing oxygen, nitrogen, or sulfur), making these compounds highly adaptable for constructing diverse molecular structures. researchgate.net This adaptability has been leveraged in the synthesis of potential cancer stem cell inhibitors and other biologically active agents. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Chloroacetamides

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. drugdesign.org For substituted chloroacetamides, these studies focus on how modifications to the aryl ring and the chloroacetyl moiety affect their molecular function.

The nature and position of substituents on the aryl ring of chloroacetamides significantly influence their biological activity. nih.gov SAR studies have demonstrated that variations in the phenyl ring's substituents can alter properties like lipophilicity and electronic effects, which in turn affects how the molecule interacts with biological targets. nih.govmdpi.com

Interactive Data Table: Impact of Aryl Substitutions on Chloroacetamide Properties

| Substituent Group | Position | Observed Effect | Reference |

| Halogen (Cl, F, Br) | para, meta | Increased lipophilicity and antimicrobial activity | nih.gov |

| -COCH₃ | para | Favorable for high permeability | nih.gov |

| -OH | para | Lowest lipophilicity | nih.gov |

| -CN | meta, para | Favorable for high permeability | nih.gov |

| Thiazole/Pyridine | (as heteroaryl system) | Tolerated, can enhance pharmacological properties | mdpi.com |

The chloroacetyl moiety is a critical component of this class of compounds, often acting as a "warhead" that directly participates in biological interactions. nih.gov The presence of the chlorine atom on the alpha-carbon of the acetamide (B32628) group is key to its reactivity. mdpi.com This feature enables the molecule to form covalent bonds with biological targets, such as enzymes, which can lead to potent inhibitory activity. nih.gov

The importance of the chloro atom is highlighted in studies comparing chloroacetamides to their non-chlorinated acetamide counterparts. The addition of a chlorine atom can introduce or significantly enhance antimicrobial activity. mdpi.com For instance, 2-chloro-N-(2-hydroxyphenyl) acetamide showed potent activity against Candida albicans, whereas the non-chlorinated version was inactive. mdpi.com This moiety is also crucial in the design of hybrid molecules, where it is used to link the core structure to other pharmacologically active groups, as seen in the synthesis of benzothiazole (B30560) derivatives with anticancer activity. mdpi.com

Analytical Methodologies for Detection and Quantification

A variety of analytical techniques are employed to detect, quantify, and characterize this compound and its derivatives. The choice of method depends on the sample matrix and the specific analytical goal.

Chromatographic techniques are widely used for separation and quantification. Methods like gas-liquid chromatography (GLC) have been successfully applied for the determination of related compounds, such as the enantiomers of tocainide (B1681335) (a derivative of 2-chloro-N-(2,6-dimethylphenyl)acetamide), in biological samples like blood plasma. High-performance liquid chromatography (HPLC) is also a standard method for assessing the purity of these compounds during synthesis.

Spectroscopic methods are essential for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence and arrangement of protons and carbon atoms. iucr.org

Infrared (IR) spectroscopy is used to identify key functional groups, such as the N-H and C=O stretches of the amide group and the C-Cl bond. ijpsr.info

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. ijpsr.info

Additionally, X-ray crystallography has been used to determine the precise three-dimensional structure of this compound in its solid state, providing valuable data on bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.gov

Chromatographic Techniques (e.g., Gas-Liquid Chromatography, HPLC)

The analysis and purification of this compound and its derivatives are frequently accomplished using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are notably effective for separating and quantifying these compounds.

For instance, derivatives such as 2-chloro-N-(2,4-dimethylphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide can be effectively analyzed using reverse-phase (RP) HPLC methods. sielc.comsielc.com These methods typically employ a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com Such liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas-liquid chromatography has also been utilized, particularly for determining the enantiomers of related compounds in biological samples. For example, 2-chloro-2',6'-dimethylacetanilide has been used in the GLC-based determination of tocainide enantiomers in blood plasma, employing an electron-capture detector for enhanced sensitivity. chemicalbook.com

Below is a table summarizing typical chromatographic conditions used for the analysis of related chloro-N-dimethylphenylacetamide derivatives.

| Compound | Technique | Column | Mobile Phase/Conditions | Detector | Reference |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | sielc.com |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | sielc.com |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | GLC | Not Specified | Not Specified | Electron-Capture | chemicalbook.com |

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed insights into the molecular geometry, connectivity, and functional groups.

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. nih.gov This analysis revealed that the asymmetric unit contains two independent molecules. The conformation of the C=O bond is anti to the N-H bond in both molecules. nih.gov The molecules are linked into chains by intermolecular N-H···O hydrogen bonds. nih.gov

¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the structure of these compounds. For example, the ¹H NMR spectrum of 2-chloro-N-(4-methoxyphenyl)acetamide, a related derivative, shows characteristic signals for the aromatic protons, the methylene (B1212753) (CH₂) protons adjacent to the chlorine atom, and the N-H proton. iucr.org Similarly, FT-IR spectroscopy provides valuable information on functional groups. The IR spectrum of 2-chloro-N-(2,6-dimethylphenyl)acetamide shows characteristic absorption bands corresponding to N-H and C=O stretching vibrations. chegg.com

Key spectroscopic data for this compound and related derivatives are summarized in the table below.

| Compound | Spectroscopic Method | Key Findings/Data | Reference |

| This compound | X-ray Crystallography | Asymmetric unit contains two molecules; molecules linked by N-H···O hydrogen bonds. | nih.gov |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | ¹H NMR (in CDCl₃) | Signals at δ 7.88 (NH), 7.118-7.077 (Aromatic H), 4.201 (CH₂), 2.212 (CH₃). | chemicalbook.com |

| 2-chloro-N-(4-methoxyphenyl)acetamide | FT-IR (ATR, cm⁻¹) | 3292 (N-H amide), 1660 (C=O amide), 827 (C-Cl). | iucr.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | ¹H NMR (in DMSO-d₆) | δ 10.23 (1H, s, NH), 6.93–7.5 (4H, m, Harom), 4.24 (2H, s, CH₂), 3.74 (3H, s, CH₃). | iucr.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | ¹³C NMR (in DMSO-d₆) | δ 164.13 (C=O), 43.48 (CH₂). | iucr.org |

Exploration of Specific Molecular Targeting Pathways

Investigations into Anti-Proliferative Mechanisms

Research into the anti-proliferative mechanisms of this compound derivatives has explored their potential as anticancer agents. Studies have focused on hybrid molecules where the chloroacetamide moiety is combined with other pharmacophores to enhance cytotoxic effects against tumor cells.

One area of investigation involves synthesizing hybrid molecules that combine a thiazolidinone core with a 2-chloro-3-(4-nitrophenyl)propenylidene substituent, a derivative of the chloroacetamide structure. nih.gov A study of these compounds identified 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid as having significant antimitotic activity. nih.gov The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety was found to be a crucial requirement for achieving these anticancer effects. nih.gov The research highlighted a sensitivity profile against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.gov

Another study synthesized a complex derivative, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, and evaluated its in vitro anticancer activity. mdpi.com This compound, featuring a dichloroacetamide group, exhibited low cytotoxicity against cell lines of leukemia, colon cancer, and melanoma. mdpi.com The leukemia cell lines were generally the most sensitive to this particular derivative. mdpi.com

These investigations suggest that while the basic chloroacetamide scaffold may possess some activity, its incorporation into more complex hybrid molecules is a key strategy in the design of potent anti-proliferative agents.

| Derivative Class/Compound | Cancer Cell Lines Tested | Observed Effect/Mechanism | Reference |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5), Breast Cancer (MCF-7, MDA-MB-231) | Antimitotic activity; cytotoxicity dependent on the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety. | nih.gov |

| 2,2-dichloro-N-[...]-acetamide | Leukemia (K-562, SR), Colon Cancer (HCT-15), Melanoma (SK-MEL-5) | Low level of anticancer activity; slight sensitivity observed at 10 μM. | mdpi.com |

Studies on Anti-Microbial Interaction Modes

Derivatives of 2-chloro-N-phenylacetamide have been the subject of multiple studies to elucidate their anti-microbial modes of action, particularly against drug-resistant fungal and bacterial pathogens.

Investigations into the antifungal activity of 2-chloro-N-phenylacetamide against fluconazole-resistant Candida albicans and Candida parapsilosis have shown significant inhibitory effects. The compound was found to inhibit planktonic cells and was particularly effective against biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%. scielo.brnih.govresearchgate.net However, studies indicated that the mechanism of action does not involve binding to cellular membrane ergosterol (B1671047) or damaging the fungal cell wall, two common targets for antifungal drugs. scielo.brnih.gov

Further research on the effects of 2-chloro-N-phenylacetamide against Aspergillus flavus suggested a different potential mechanism. researchgate.netscielo.br In this case, the likely mode of action was identified as binding to ergosterol on the fungal plasma membrane, with a possible secondary action of inhibiting DNA synthesis via thymidylate synthase inhibition. researchgate.netscielo.br This compound also effectively inhibited conidial germination. researchgate.net

In the antibacterial realm, the derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) has been studied in combination with conventional antibiotics against Klebsiella pneumoniae. scielo.br While showing weak activity on its own, CFA demonstrated synergistic or additive effects when combined with several antibacterial drugs. A synergistic effect was observed when combined with meropenem (B701) and imipenem, and an additive effect was seen with ciprofloxacin (B1669076) and cefepime. scielo.br This suggests that the acetamide derivative can optimize the effects of these antibiotics, potentially by interacting with bacterial resistance mechanisms or facilitating drug entry. scielo.br

| Compound | Organism(s) | Key Findings on Interaction Mode | MIC/MFC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis (fluconazole-resistant) | Inhibits biofilm formation (up to 92%) and disrupts preformed biofilms. Does not bind to ergosterol or damage the cell wall. | MIC: 128-256; MFC: 512-1,024 | scielo.brnih.govresearchgate.net |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Likely binds to ergosterol in the plasma membrane; may also inhibit DNA synthesis. Inhibits conidial germination. | MIC: 16-256; MFC: 32-512 | researchgate.netscielo.br |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) | Klebsiella pneumoniae | Synergistic effect with meropenem and imipenem; Additive effect with ciprofloxacin and cefepime. | Not applicable (combination study) | scielo.br |

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies

The conventional synthesis of 2-chloro-N-(3,4-dimethylphenyl)acetamide involves the chloroacetylation of 3,4-dimethylaniline (B50824). researchgate.netresearchgate.net While effective, this method often relies on traditional organic solvents and stoichiometric reagents. Future research will likely focus on creating more efficient, atom-economical, and environmentally benign synthetic pathways.

Promising avenues for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various acetamide (B32628) derivatives. nih.govtandfonline.com Applying microwave irradiation to the synthesis of this compound could lead to a faster, solvent-free, and more energy-efficient process. researchgate.netnih.govajrconline.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Novel Catalytic Systems: Research into new catalysts, including biocatalysts or metal-free catalysts, could circumvent the need for harsh reagents and simplify purification procedures. tandfonline.comarabjchem.org Developing a robust catalytic system for direct amidation would represent a significant advancement. nih.gov

Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic solvents is a key goal of green chemistry. tandfonline.com Investigating solid-state reactions or conducting the synthesis in aqueous media could significantly reduce the environmental impact of production. tandfonline.comrsc.org

| Methodology | Key Advantages | Potential Future Application |

|---|---|---|

| Conventional Heating | Established and well-understood | Baseline for comparison |

| Microwave-Assisted | Reduced reaction time, higher yields, often solvent-free nih.govtandfonline.com | Rapid and efficient lab-scale and industrial synthesis |

| Flow Chemistry | Enhanced safety, scalability, precise control | Large-scale, continuous manufacturing |

| Green Catalysis | Reduced waste, milder conditions, reusability nih.govarabjchem.org | Environmentally friendly production with high atom economy |

Deeper Elucidation of Molecular Mechanisms

While chloroacetamides are known to exhibit herbicidal and antimicrobial activities, the precise molecular interactions of this compound are not fully understood. ijpsr.info Future research should aim to move beyond general mechanisms to a specific understanding of how this particular molecule interacts with its biological targets.

Key research questions to address include:

Target Identification and Validation: For its herbicidal properties, the primary target is believed to be very-long-chain fatty acid elongase (VLCFAE) enzymes. Future work should confirm the specific isoforms inhibited by this compound and elucidate the exact binding site and mode of interaction.

Mechanism of Antimicrobial Action: The antimicrobial effect of chloroacetamides is often attributed to their alkylating reactivity, where they react with essential nucleophiles like sulfhydryl groups in proteins. nih.gov Research is needed to identify the specific protein targets in fungi and bacteria that are most susceptible to alkylation by this compound.

Role of the 3,4-Dimethylphenyl Group: The substitution pattern on the aromatic ring is critical for biological activity. nih.gov A deeper investigation is required to understand how the lipophilicity and electronic properties conferred by the dimethylphenyl moiety contribute to target affinity, cellular uptake, and metabolic stability.

Off-Target Effects and Resistance Mechanisms: Understanding potential off-target interactions is crucial for predicting and mitigating unwanted side effects. nih.gov Furthermore, as with any bioactive agent, investigating potential microbial or plant resistance mechanisms, such as enhanced metabolic degradation, is essential for long-term efficacy. researchgate.net

Green Chemistry Principles in Chloroacetamide Research

The integration of green chemistry is a critical future direction for the entire lifecycle of this compound, from synthesis to degradation. nih.gov The goal is to minimize the environmental footprint by designing safer chemicals and processes. mdpi.com

Future research should focus on:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with environmentally benign alternatives such as water, ethanol, or ionic liquids is a primary objective. tandfonline.commdpi.com

Atom Economy and Waste Reduction: Developing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) and minimize waste generation is essential. nih.gov This includes exploring catalytic reactions that replace stoichiometric reagents. nih.gov

Biodegradability by Design: Modifying the molecular structure to enhance its biodegradability without compromising its efficacy is a key challenge. This involves understanding the metabolic pathways responsible for its degradation in soil and water to design analogs that break down into harmless substances. researchgate.net

Life Cycle Assessment: Conducting a comprehensive life cycle assessment of the compound, from raw material extraction to final disposal, will help identify areas for environmental improvement and guide the development of more sustainable alternatives.

Computational Design and Discovery of New Analogs

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of new bioactive compounds. nih.gov These methods can be applied to design novel analogs of this compound with improved properties.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comasianpubs.org By developing robust QSAR models for this class of chloroacetamides, researchers can predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis. researchgate.net

Molecular Docking and Pharmacophore Modeling: These techniques can be used to simulate the interaction of the compound and its analogs with the active site of target enzymes. researchgate.netnih.govarchivepp.com This provides insights into the key structural features required for binding and can guide the rational design of more potent and selective inhibitors.

De Novo Design: Algorithms can be used to design entirely new molecules that fit a specific pharmacophore model or dock well into a target's active site, potentially leading to the discovery of novel chemical scaffolds with similar or improved activity. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicological issues, saving significant time and resources. researchgate.net

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure mdpi.com | Prioritization of synthetic targets with high predicted efficacy |

| Molecular Docking | Simulate binding of a molecule to a target protein researchgate.net | Understanding of key interactions and guidance for structural modification |

| Pharmacophore Modeling | Identify essential 3D features for biological activity nih.gov | A template for virtual screening and designing new active compounds |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties researchgate.net | Early identification of candidates with poor drug-like properties |

Q & A

Q. What are the key considerations for synthesizing 2-chloro-N-(3,4-dimethylphenyl)acetamide with high purity?

The synthesis typically involves reacting 3,4-dimethylaniline with chloroacetyl chloride in a base-mediated reaction (e.g., NaOH or K₂CO₃) under controlled temperatures (0–5°C) to minimize side reactions like hydrolysis . Key steps include:

- Solvent selection : Dichloromethane or chloroform is preferred due to their inertness and ability to dissolve reactants.

- Workup : Neutralization of HCl byproduct and extraction with organic solvents (e.g., ethyl acetate) to isolate the crude product.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How is the structural characterization of this compound validated?

- Spectroscopy :

- ¹H NMR (CDCl₃): Aromatic protons (δ 6.8–7.2 ppm), N–H (δ 8.1 ppm, singlet), CH₂Cl (δ 4.2 ppm, singlet) .

- IR : Amide C=O stretch (~1650 cm⁻¹), N–H bend (~3300 cm⁻¹) .

- X-ray crystallography : Confirms planarity of the acetamide group and dihedral angles between aromatic rings (e.g., 65.2° in analog structures) . Use SHELX software for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

In the crystal lattice, N–H···O=C hydrogen bonds (2.85–3.02 Å) form infinite chains along the b-axis, stabilizing the structure. Weak C–H···Cl interactions (3.30 Å) further enhance packing . Syn/anti conformations of the N–H bond relative to methyl groups introduce polymorphism, affecting solubility and melting points . Use Mercury CSD to analyze intermolecular interactions and predict co-crystallization behavior.

Q. What methodologies resolve contradictions in reported biological activities of this compound?

Discrepancies in antimicrobial or enzyme-inhibition assays often arise from:

- Substituent positional isomerism : Compare activity of 3,4-dimethyl vs. 2,4-dimethyl analogs to isolate steric/electronic effects .

- Assay conditions : Standardize solvent (DMSO concentration <1%) and cell lines (e.g., E. coli ATCC 25922 for bacterial studies).

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring reproducibility across labs .

Q. How can regioselectivity be controlled during nucleophilic substitution reactions of this compound?

The 3,4-dimethylphenyl group directs electrophilic substitution to the para-position of the acetamide moiety. For example:

- Amine substitution : React with NaNH₂ in DMF (60°C) to yield para-substituted derivatives.

- Thiol substitution : Use thiourea in ethanol (reflux, 12 hr) to form thioacetamides.

Monitor regiochemistry via LC-MS (ESI+) and compare with DFT-calculated transition states (Gaussian 09, B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.